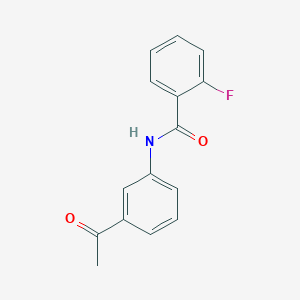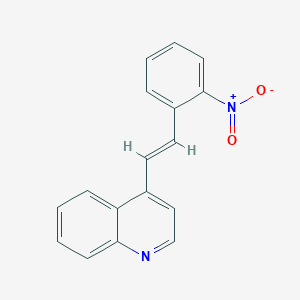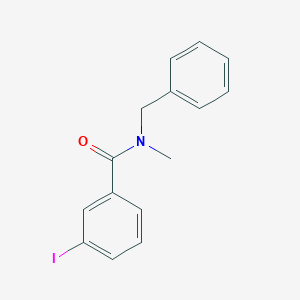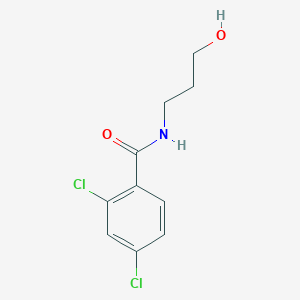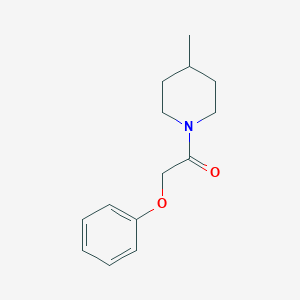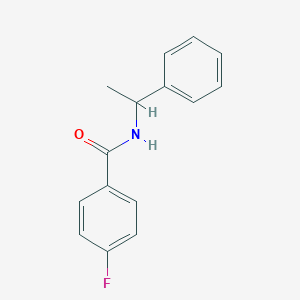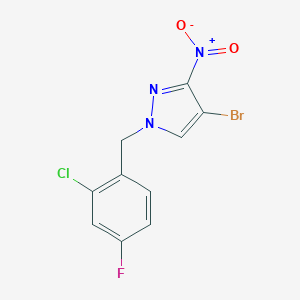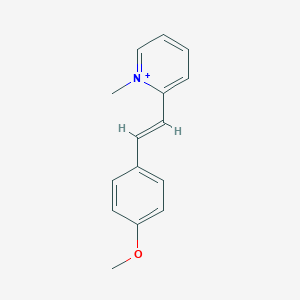![molecular formula C18H18F2N2O4S B261558 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BDP" and is used as a research tool in the study of various biological processes.
作用機序
The mechanism of action of BDP is not fully understood, but it is believed to interact with various proteins and enzymes in cells. BDP has been shown to bind to G protein-coupled receptors, leading to downstream signaling events. BDP has also been shown to interact with proteases, leading to the cleavage of the compound and the release of a fluorescent signal.
Biochemical and Physiological Effects:
BDP has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without any significant adverse effects. BDP has been shown to be stable in biological fluids, making it an ideal tool for in vivo imaging studies.
実験室実験の利点と制限
One of the advantages of using BDP in scientific research is its versatility. It can be used as a fluorescent probe, a ligand, or a substrate for proteases. Additionally, BDP has been shown to have minimal toxicity, making it a safe tool for in vitro and in vivo experiments. However, one of the limitations of using BDP is its cost. It is a relatively expensive compound, which may limit its use in some research settings.
将来の方向性
For the use of BDP include the development of new imaging probes and the development of new protease inhibitors.
合成法
The synthesis of BDP involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,6-difluorobenzene sulfonyl chloride in the presence of a base. This method has been optimized to produce high yields of pure BDP. The purity of the compound is essential for its use in scientific research.
科学的研究の応用
BDP has been extensively used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for imaging mitochondria in live cells. BDP has also been used as a ligand for G protein-coupled receptors, making it a valuable tool in drug discovery and development. Additionally, BDP has been used as a substrate for proteases, making it useful in enzyme assays.
特性
製品名 |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C18H18F2N2O4S |
分子量 |
396.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-difluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H18F2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2 |
InChIキー |
RJKDXOQHQCVGLY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
正規SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)



